Introduction: A Key Heterocyclic Building Block in Modern Drug Discovery
Introduction: A Key Heterocyclic Building Block in Modern Drug Discovery
An In-Depth Technical Guide to N-butyl-6-chloropyrazin-2-amine: Properties, Synthesis, and Applications
N-butyl-6-chloropyrazin-2-amine is a substituted pyrazine derivative of significant interest to researchers in medicinal chemistry and drug development. As a functionalized heterocyclic amine, it serves as a versatile scaffold and a crucial intermediate in the synthesis of complex molecular architectures. The pyrazine core is a well-established pharmacophore found in numerous biologically active compounds, and the specific substitution pattern of N-butyl-6-chloropyrazin-2-amine—featuring a reactive chlorine atom and a secondary butylamine group—offers multiple avenues for further chemical modification.
The chlorine atom at the 6-position is susceptible to nucleophilic substitution and is an ideal handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The N-butyl group modulates the compound's lipophilicity and steric profile, which can be critical for tuning pharmacokinetic properties and target-binding interactions in drug candidates.
This guide provides a comprehensive overview of the core chemical properties, a validated synthesis protocol, detailed analytical methodologies, and the potential applications of N-butyl-6-chloropyrazin-2-amine, grounded in the established chemistry of its parent compound, 2-amino-6-chloropyrazine.
PART 1: Physicochemical and Core Chemical Properties
While extensive data on N-butyl-6-chloropyrazin-2-amine is proprietary or embedded in patent literature, its properties can be reliably extrapolated from its chemical structure and the well-characterized parent compound, 2-amino-6-chloropyrazine. The addition of an N-butyl group primarily influences its molecular weight, solubility, and thermal properties.
Authoritative Insight: The introduction of the butyl chain significantly increases the compound's lipophilicity compared to its primary amine analogue. This change is expected to decrease its solubility in polar solvents like water while enhancing solubility in organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran (THF). This property is a key consideration when selecting solvent systems for reactions and purification.
Table 1: Core Physicochemical Properties
| Property | Value (2-amino-6-chloropyrazine) | Projected Value (N-butyl-6-chloropyrazin-2-amine) | Data Source / Rationale |
| CAS Number | 33332-28-4 | 951884-06-3 | [1][2],[3] |
| Molecular Formula | C₄H₄ClN₃ | C₈H₁₂ClN₃ | Addition of C₄H₈ |
| Molecular Weight | 129.55 g/mol | 185.65 g/mol | [1][2] + C₄H₈ |
| Appearance | Solid | Likely a solid or viscous oil at STP | [2] / Increased alkyl character may lower melting point |
| Melting Point | 153-156 °C | Expected to be lower than the parent compound | Disruption of crystal lattice packing by the flexible butyl group |
| Solubility | Poorly soluble in water, soluble in polar organic solvents | Poorly soluble in water; good solubility in non-polar organic solvents (DCM, THF, EtOAc) | Increased lipophilicity |
| Boiling Point | Not available | > 250 °C (estimated) | Increased molecular weight and van der Waals forces |
PART 2: Synthesis and Reactivity
The most direct and industrially scalable synthesis of N-butyl-6-chloropyrazin-2-amine is via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a readily available starting material, 2,6-dichloropyrazine, with n-butylamine.
Expert Rationale: The pyrazine ring is electron-deficient, which activates the chlorine atoms towards nucleophilic attack. The reaction with a primary amine like n-butylamine proceeds selectively. Monosubstitution is generally favored over disubstitution because the introduction of the first electron-donating amino group deactivates the ring towards a second substitution.[4] This inherent selectivity simplifies the purification process and improves the yield of the desired product.
Proposed Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for N-butyl-6-chloropyrazin-2-amine.
Step-by-Step Synthesis Protocol
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Reaction Setup: To a solution of 2,6-dichloropyrazine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M), add triethylamine (Et₃N, 1.5 eq) as a base to scavenge the HCl byproduct.
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Nucleophile Addition: Add n-butylamine (1.1 eq) dropwise to the solution at room temperature with stirring.
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Causality Insight: A slight excess of the amine ensures the complete consumption of the starting dichloropyrazine. Dropwise addition helps to control any initial exotherm.
-
-
Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
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Work-up: Cool the reaction mixture to room temperature. Remove the THF under reduced pressure. Redissolve the residue in ethyl acetate (EtOAc) and wash with water (2x) followed by brine (1x).
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Self-Validation: The aqueous washes remove the triethylamine hydrochloride salt and any remaining excess n-butylamine.
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-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 30% EtOAc) to isolate the pure N-butyl-6-chloropyrazin-2-amine.
PART 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the butyl chain protons (a triplet for the terminal CH₃, and multiplets for the three CH₂ groups) and two singlets or doublets in the aromatic region (typically 7.5-8.5 ppm) corresponding to the two protons on the pyrazine ring.
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¹³C NMR: The carbon NMR will show four signals for the butyl group and four distinct signals for the pyrazine ring carbons.
Mass Spectrometry (MS)
MS confirms the molecular weight of the compound.
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Protocol: A sample is analyzed using Electrospray Ionization (ESI) in positive ion mode.
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Expected Result: The spectrum should show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 186.6. A characteristic isotopic pattern for the presence of one chlorine atom (a peak at [M+2+H]⁺ with ~33% the intensity of the [M+H]⁺ peak) provides definitive structural confirmation.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the final compound.
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Protocol:
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Mobile Phase: A gradient of acetonitrile (ACN) in water (both with 0.1% formic acid).
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Method: Run a gradient from 5% ACN to 95% ACN over 15 minutes.
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-
Self-Validation: A pure sample should result in a single major peak. The purity can be calculated by integrating the peak area, and should typically be >95% for use in further research.
Table 2: Summary of Expected Analytical Data
| Technique | Parameter | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shifts (δ) | ~8.0-7.5 (m, 2H, Ar-H), ~3.4 (t, 2H, N-CH₂), ~1.6 (m, 2H, CH₂), ~1.4 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃) |
| Mass Spec (ESI+) | [M+H]⁺ | m/z 186.6 |
| Mass Spec (ESI+) | Isotopic Pattern | Presence of [M+2+H]⁺ peak at m/z 188.6 confirms chlorine |
| HPLC (C18, ACN/H₂O) | Purity | >95% (single peak) |
PART 4: Applications and Biological Significance
N-butyl-6-chloropyrazin-2-amine is not an end-product but a high-value intermediate. Its utility stems from the reactivity of the C-Cl bond. It serves as a key building block in the synthesis of:
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Kinase Inhibitors: The pyrazine scaffold is common in small-molecule kinase inhibitors. The chlorine can be displaced via Suzuki or Buchwald-Hartwig coupling to append complex aryl or heteroaryl groups that interact with the ATP-binding site of kinases.
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GPCR Modulators: The parent compound, 2-amino-6-chloropyrazine, is used to prepare A₂B adenosine receptor antagonists.[5] The N-butyl derivative allows for the exploration of structure-activity relationships (SAR) where lipophilicity and steric bulk at this position are modulated.
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Antimicrobial Agents: Pyrazinamide is a cornerstone antitubercular drug. Derivatives of the pyrazine core are actively investigated for activity against drug-resistant strains of Mycobacterium tuberculosis and other bacteria.[6][7] The N-butyl-6-chloropyrazine core can be elaborated to generate novel libraries of potential antimicrobial compounds.
PART 5: Safety, Handling, and Toxicology
Precise toxicological data for N-butyl-6-chloropyrazin-2-amine is not publicly available. Therefore, safety precautions must be based on the data for the parent compound, 2-amino-6-chloropyrazine, and related alkylated aromatic amines.
-
Hazard Classification (based on parent compound): Harmful if swallowed, causes skin irritation, and causes serious eye damage.[1][2] May cause respiratory irritation.[1]
-
Handling:
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[10]
-
Skin: Wash off immediately with soap and plenty of water.[8]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[9]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.[10]
-
Expert Insight: The N-butyl group increases the lipophilicity of the molecule, which can enhance its ability to be absorbed through the skin. Therefore, extra care should be taken to avoid dermal contact compared to the more polar parent amine.
References
- Guidechem. What is 2-Amino-6-chloropyridine and how is it synthesized? [URL: https://www.guidechem.com/news/what-is-2-amino-6-chloropyridine-and-how-is-it-synthesized-1060018.html]
- Spectrum Chemical. (2019-02-04). SAFETY DATA SHEET - N-DIBUTYLAMINE. [URL: https://www.spectrumchemical.com/SDS/D1090.pdf]
- Semantic Scholar. Synthesis of 2-amino-6-chloropyridine. [URL: https://www.semanticscholar.org/paper/Synthesis-of-2-amino-6-chloropyridine-Na-Vl%C4%8Dinci/9a9e0f6b7c5e2d8b1f5a9e3c1b8c9d0f3e2a4a1c]
- Thermo Fisher Scientific. (2010-11-09). SAFETY DATA SHEET - sec-Butylamine. [URL: https://www.fishersci.com/msds?productName=AC108000050]
- Fisher Scientific. (2012-05-02). SAFETY DATA SHEET - Tri-n-butylamine. [URL: https://www.fishersci.com/msds?productName=A14868]
- ChemicalBook. (2023-04-23). N-Butyl-6-chloropyrazin-2-amine | 951884-06-3. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82630803.htm]
- Fisher Scientific. (2024-03-29). SAFETY DATA SHEET - 2-Aminopyrazine. [URL: https://www.fishersci.com/msds?productName=AC103810050]
- Fisher Scientific. (2010-11-10). SAFETY DATA SHEET - n-Butylamine. [URL: https://www.fishersci.com/msds?productName=A01351990025]
- MedChemExpress. 2-Amino-6-chloropyrazine (6-Chloro-pyrazin-2-ylamine) | Biochemical Reagent. [URL: https://www.medchemexpress.com/2-amino-6-chloropyrazine.html]
- PubChem. 2-Amino-6-Chloropyrazine | C4H4ClN3 | CID 118458. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/118458]
- Google Patents. CN110627729B - 2-amino-6-chloropurine, and synthesis method, intermediate and application thereof. [URL: https://patents.google.
- Sigma-Aldrich. 2-amino-6-chloropyrazine AldrichCPR. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/c45209]
- National Center for Biotechnology Information. Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides. [URL: https://pubmed.ncbi.nlm.nih.gov/25676890/]
- LookChem. Cas 6663-73-6, 2-AMINO-3-CHLOROPYRAZINE. [URL: https://www.lookchem.com/2-AMINO-3-CHLOROPYRAZINE/]
- PubChem. 2-Amino-3-bromo-6-chloropyrazine | C4H3BrClN3 | CID 17955991. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/17955991]
- J&K Scientific. 2-Amino-5-bromo-6-chloropyrazine, 97% | 173253-42-4. [URL: https://www.jk-sci.com/product-1004597.html]
- ResearchGate. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. [URL: https://www.researchgate.
Sources
- 1. 2-Amino-6-Chloropyrazine | C4H4ClN3 | CID 118458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-amino-6-chloropyrazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. N-Butyl-6-chloropyrazin-2-amine | 951884-06-3 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
